

Technical Guide: C NMR Characterization of (2-ethylbutyl)boronic Acid

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Compound of Interest

Compound Name: (2-ethylbutyl)boronic acid

CAS No.: 140614-19-3

Cat. No.: B1279147

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Executive Summary

(2-ethylbutyl)boronic acid is a critical alkylboronic acid intermediate, frequently employed as a leucine isostere in the synthesis of peptidomimetic proteasome inhibitors (e.g., Bortezomib analogs). Unlike standard organic molecules, the NMR characterization of this compound presents unique challenges due to the quadrupolar nature of the boron nucleus (

B,

) and the dynamic equilibrium between the free acid and its trimeric anhydride (boroxine).

This guide provides a rigorous framework for acquiring and interpreting the

C NMR spectrum of **(2-ethylbutyl)boronic acid**, moving beyond standard protocols to address the specific physics of C–B coupling and solvent-dependent speciation.

Structural Analysis & The Quadrupolar Challenge

The Molecule

The structure consists of a boron atom attached to a methylene group, which is further branched into a 2-ethylbutyl chain. Formula:

Connectivity:

The "Missing" Peak Phenomenon

The most common failure mode in analyzing alkylboronic acids is the misidentification or apparent absence of the

-carbon (directly attached to boron).

- Mechanism: The

C nucleus attached to boron undergoes scalar coupling with

B (

abundance, spin

).[1]

- Quadrupolar Relaxation: The

B nucleus relaxes efficiently via quadrupolar mechanisms. This rapid relaxation fluctuates the electric field gradient at the boron nucleus, causing the scalar coupling to the attached

C to "wash out."

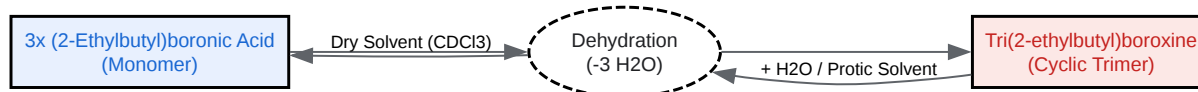
- Result: The

signal is not a sharp singlet but a broad, low-intensity dome, often indistinguishable from baseline noise in standard scans.

Dynamic Equilibrium (Boroxine Cycle)

In non-protic solvents (e.g.,

), boronic acids spontaneously dehydrate to form cyclic trimers called boroxines. This results in two sets of peaks or broad averaged peaks depending on the water content and temperature.



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Figure 1: The dynamic equilibrium between boronic acid monomers and boroxine trimers. In dry

, the equilibrium shifts right; in

or

, it shifts left or forms solvates.

Experimental Methodology

To ensure detection of the critical C–B bond and accurate assignment of the aliphatic chain, the following protocol is required.

Solvent Selection Strategy

Solvent	Species Present	Pros	Cons
	Mixture (Acid + Boroxine)	Good solubility for alkyl chains.	Confusing spectra (dual peaks); Broad signals.
	Boronate Esters (Solvolysis)	Sharp peaks; prevents boroxine.	Chemical shift perturbation due to esterification ().
+	Free Acid (Monomer)	Recommended. Stabilizes monomer via H-bonding.	Viscosity broadens lines slightly; difficult to recover sample.

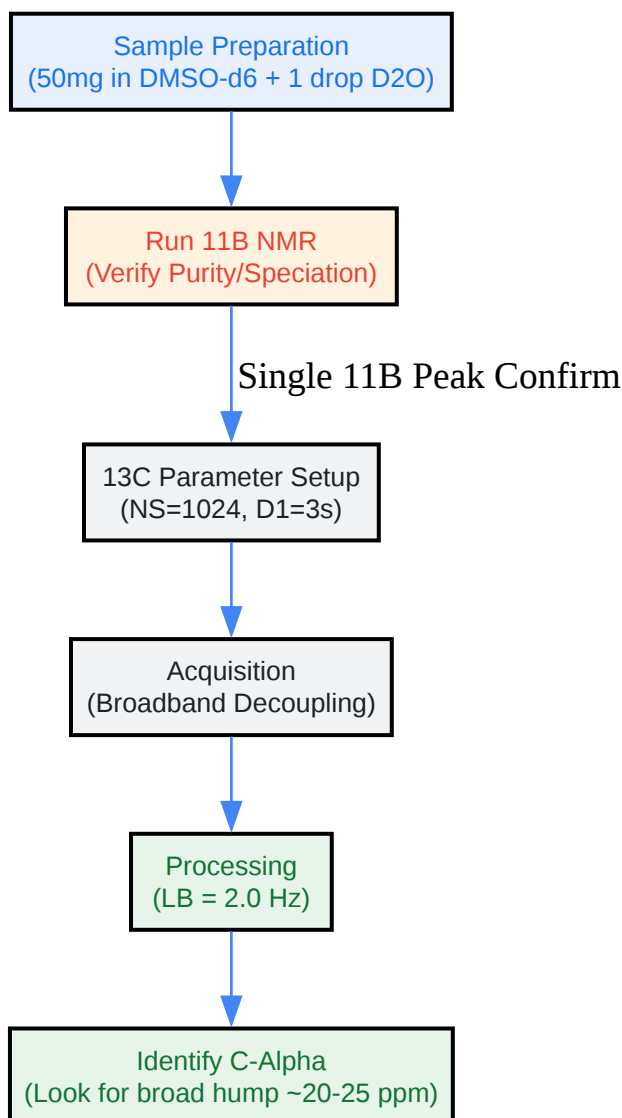
Acquisition Parameters (Bruker/Varian Standard)

- Concentration: High (~30–50 mg in 0.6 mL). Crucial for seeing the

signal.

- Pulse Sequence:zgpg30 (Power-gated decoupling).
- Relaxation Delay (): 2.0 – 3.0 seconds. (Alkyl chains have long ; insufficient delay under-represents methyl intensities).
- Scans (NS): Minimum 1024 (Target S/N > 50:1 for methyls to resolve the broad).
- Line Broadening (LB): 1.0 – 3.0 Hz (Higher than standard 0.3 Hz to smooth the broad C–B signal).

Analytical Workflow



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Figure 2: Optimized workflow for boronic acid characterization. The

B check is a quality gate to ensure the sample isn't oxidized to boric acid or alcohol.

Spectral Interpretation & Data

Predicted Chemical Shifts

Based on additivity rules and empirical data for alkylboronic acids (e.g., isobutylboronic acid analogs), the expected shifts in

are:

Carbon Label	Structure Fragment	Type	Predicted Shift (, ppm)	Peak Character
		Methylene	20.0 – 26.0	Very Broad / Low Intensity
		Methine	34.0 – 38.0	Sharp
		Methylene	24.0 – 28.0	Sharp
		Methyl	10.0 – 14.0	Sharp, High Intensity

Diagnostic Features

- The "Boron Hump": Do not look for a sharp triplet/quartet for
. Look for a baseline distortion around 22 ppm.
- Symmetry: The molecule has a plane of symmetry through the
axis. The two ethyl groups are equivalent.
 - You will see 4 distinct signals total, not 6.
 - If you see doubling of the ethyl peaks (e.g., two methyl signals close together), your sample contains a mixture of Boronic Acid and Boroxine (likely due to wet
).

Troubleshooting Common Artifacts

- Artifact: Sharp peak at ~62 ppm.
 - Cause: Oxidation of the C-B bond to C-O (formation of 2-ethylbutanol).
 - Verification: Check

NMR for a triplet at ~3.6 ppm (

).

- Artifact: Multiple peaks in the aliphatic region.[2]
 - Cause: Boroxine/Acid mixture.[3][4][5]
 - Fix: Add 10%

to the NMR tube to force hydrolysis back to the monomer.

Applications in Drug Development

(2-ethylbutyl)boronic acid is not just a reagent; it is a pharmacophore.

- Proteasome Inhibition: The boronic acid moiety forms a reversible covalent bond with the active site threonine (Thr1) of the 20S proteasome.
- Selectivity: The (2-ethylbutyl) group acts as a bulky hydrophobic anchor, mimicking leucine but providing greater steric occlusion, which can enhance selectivity for the Chymotrypsin-like (5) site over the Caspase-like site.
- QC Criticality: In GMP manufacturing of boronic acid drugs, proving the integrity of the C-B bond is a release requirement. The ¹³C NMR protocol above (specifically the observation of) is often part of the Identity testing.

References

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